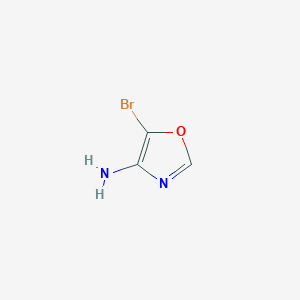
5-Bromooxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromooxazol-4-amine is a heterocyclic compound with the molecular formula C3H3BrN2O It consists of a five-membered oxazole ring with a bromine atom at the 5-position and an amino group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromooxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-5-bromopyridine with formamide under acidic conditions, leading to the formation of the oxazole ring. Another approach involves the use of 5-bromo-2-chloropyridine, which undergoes cyclization with ammonia to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
5-Bromooxazol-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted oxazoles.
Oxidation: Products include nitro derivatives.
Reduction: Products include alkylamines.
科学的研究の応用
5-Bromooxazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 5-Bromooxazol-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and amino group can interact with biological targets, leading to the modulation of their activity. For example, it may inhibit kinases or proteases by binding to their active sites .
類似化合物との比較
Similar Compounds
5-Bromo-2-oxazoline: Similar structure but lacks the amino group.
4-Amino-5-chloropyridine: Similar structure but with chlorine instead of bromine.
5-Bromo-4-thiouracil: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
5-Bromooxazol-4-amine is unique due to the presence of both a bromine atom and an amino group on the oxazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
特性
分子式 |
C3H3BrN2O |
|---|---|
分子量 |
162.97 g/mol |
IUPAC名 |
5-bromo-1,3-oxazol-4-amine |
InChI |
InChI=1S/C3H3BrN2O/c4-2-3(5)6-1-7-2/h1H,5H2 |
InChIキー |
YXQZDNNBMOHRPF-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(O1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















